molecular formula C11H15IN2 B13877768 N-cyclohexyl-4-iodopyridin-2-amine

N-cyclohexyl-4-iodopyridin-2-amine

Cat. No.: B13877768
M. Wt: 302.15 g/mol
InChI Key: BRQGPVNKXJJVMY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-iodopyridin-2-amine is a chemical compound intended for research and development purposes exclusively. It features a pyridine core functionalized with an iodine atom at the 4-position and a cyclohexylamino group at the 2-position. This specific substitution pattern, seen in related compounds like 2-cyclohexyl-4-iodopyridin-3-amine, makes it a valuable intermediate in organic synthesis and medicinal chemistry . The iodine atom is a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. As a research chemical, its primary application lies in its use as a building block for the synthesis of novel compounds. Structural analogs of aminopyridines are frequently explored in drug discovery for various therapeutic areas . For instance, 4-aminopyridine derivatives are investigated for the treatment of neurodegenerative disorders, while substituted bipyridinyl compounds have been studied as protein kinase inhibitors for potential application in cancer and heart failure . Researchers may utilize this compound to develop new chemical entities for probing biological pathways or as potential therapeutic agents. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C11H15IN2

Molecular Weight

302.15 g/mol

IUPAC Name

N-cyclohexyl-4-iodopyridin-2-amine

InChI

InChI=1S/C11H15IN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)

InChI Key

BRQGPVNKXJJVMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)I

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reactions

The most established and efficient method for the synthesis of N-substituted halo-heteroaryl amines, including N-cyclohexyl-4-iodopyridin-2-amine, is the palladium-catalyzed C–N cross-coupling reaction, commonly referred to as the Buchwald-Hartwig amination.

  • General Reaction Scheme : The reaction involves the coupling of a 4-iodopyridin-2-amine derivative (or its halogenated pyridine precursor) with cyclohexylamine under palladium catalysis to form the desired N-cyclohexyl substituted product.

  • Catalysts and Ligands : The use of palladium complexes such as Pd2(dba)3 or Pd(OAc)_2 combined with bidentate phosphine ligands (e.g., dialkylbiarylphosphines) has been shown to facilitate high-yielding C–N bond formation. Ligands like L1 and L6 (trialkylphosphine derivatives) are often employed to enhance catalytic efficiency and selectivity.

  • Bases and Conditions : Common bases include potassium carbonate (K2CO3), sodium tert-butoxide (NaO^tBu), or DBU, which help deprotonate the amine and promote the coupling. Reactions are typically conducted in polar aprotic solvents such as toluene or dioxane, at elevated temperatures (80–110 °C).

  • Yields and Scope : Literature reports indicate yields ranging from 75% to over 90% for similar N-aryl amines synthesized via this method, demonstrating excellent efficiency and functional group tolerance. The method is adaptable to various substituted pyridines and amines, including cyclohexylamine, providing a robust route to this compound.

Alternative Copper-Catalyzed Amination

While palladium catalysis is dominant, copper-catalyzed Ullmann-type amination reactions have been explored for the synthesis of N-substituted haloheteroaryl amines.

  • Copper catalysts, often in combination with ligands such as diamines or amino acids, can promote the coupling of 4-iodopyridin-2-amine with cyclohexylamine.

  • These methods tend to require higher temperatures and longer reaction times and may give lower yields compared to palladium catalysis.

  • However, copper catalysis can be advantageous due to lower catalyst cost and simpler catalyst systems.

Direct Amination of Halopyridines

Another synthetic approach involves the direct amination of 4-iodopyridine derivatives with cyclohexylamine.

  • This method may involve nucleophilic aromatic substitution (S_NAr) under forcing conditions or transition metal-catalyzed C–H activation followed by amination.

  • Recent advances in C–H activation strategies allow for more direct functionalization of pyridine rings without prefunctionalization, though these methods often require specialized catalysts and conditions.

Synthetic Route Optimization and Reaction Parameters

A detailed optimization of reaction parameters is critical for maximizing yield and purity of this compound.

Parameter Typical Conditions Notes
Catalyst Pd2(dba)3 (2–5 mol%) Efficient for C–N coupling
Ligand Dialkylbiarylphosphine (e.g., L1) Enhances catalyst stability and activity
Base K2CO3 or NaO^tBu Deprotonates amine, promotes coupling
Solvent Toluene, dioxane Polar aprotic solvents preferred
Temperature 80–110 °C Elevated temperature accelerates reaction
Reaction Time 12–24 hours Depends on substrate and catalyst system
Yield Range 75–94% High yields reported in literature

Representative Experimental Procedure

  • In a dry reaction vessel under nitrogen atmosphere, 4-iodopyridin-2-amine (1 equiv) and cyclohexylamine (1.2 equiv) are combined with Pd2(dba)3 (2 mol%) and dialkylbiarylphosphine ligand (4 mol%).

  • Potassium carbonate (2 equiv) is added as base.

  • The mixture is dissolved in toluene and heated to 100 °C with stirring for 16 hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound as a solid in high purity and yield.

In-Depth Research Findings and Challenges

  • Selectivity : The presence of multiple reactive sites on the pyridine ring requires careful control to avoid side reactions such as over-arylation or dehalogenation.

  • Functional Group Compatibility : The method tolerates various substituents on the pyridine ring, allowing for structural diversification.

  • Scalability : Palladium-catalyzed amination reactions have been successfully scaled up, making the synthesis of this compound feasible for industrial applications.

  • Alternative Catalysts : Recent studies explore nickel and manganese catalysts for amination reactions, but palladium remains superior in terms of efficiency for this substrate class.

Summary Table of Preparation Methods

Method Catalyst System Conditions Yield (%) Advantages Limitations
Palladium-catalyzed C–N coupling Pd2(dba)3 + dialkylbiarylphosphine 80–110 °C, 12–24 h 75–94 High yield, broad substrate scope Requires expensive Pd catalyst
Copper-catalyzed amination Cu + diamine ligands Higher temp, longer time Moderate Lower cost catalyst Lower yields, harsher conditions
Direct amination via C–H activation Specialized Pd or other catalysts Elevated temp, complex ligands Variable Direct functionalization Requires advanced catalyst design

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Molecular Formula : C₁₇H₂₆BN₃O₂
  • Molecular Weight : 315.22 g/mol
  • Key Features : This compound replaces the iodine atom with a boronate ester group. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a stark contrast to the iodine’s role as a leaving group. While both compounds serve as synthetic intermediates, the boronate derivative is more stable under basic conditions and facilitates carbon-carbon bond formation .

N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

  • Molecular Formula : C₂₀H₂₀FN₃S
  • Molecular Weight : 353.46 g/mol
  • Key Features : The iodine is replaced by a fluorophenyl-substituted thiazole ring. The thiazole heterocycle enhances π-π stacking interactions, while the fluorine atom introduces electronegativity, improving metabolic stability and binding affinity in biological systems. This compound’s LogP of 5.83 suggests higher lipophilicity compared to the iodinated analog, impacting bioavailability .

4-Ethoxypyridin-2-amine

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Key Features : The ethoxy group at the 4-position is electron-donating, contrasting with iodine’s electron-withdrawing nature. This compound lacks the cyclohexyl group, reducing steric bulk and making it a simpler intermediate for synthesizing heterocycles like imidazopyridines. Its crystal structure exhibits N–H⋯N hydrogen bonding, a feature less prominent in iodinated analogs due to iodine’s weaker hydrogen-bonding capacity .

N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

  • Molecular Formula : C₁₃H₂₀N₄
  • Molecular Weight : 232.33 g/mol
  • Key Features: This compound replaces the pyridine ring with a fused cyclopenta-pyrimidine system. The methyl group introduces steric effects distinct from iodine’s bulk, altering solubility and metabolic pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
N-Cyclohexyl-4-iodopyridin-2-amine C₁₁H₁₄IN₃ 315.16 Iodo, pyridine, cyclohexyl Cross-coupling, halogen bonding
N-Cyclohexyl-4-(dioxaborolan-2-yl)pyridin-2-amine C₁₇H₂₆BN₃O₂ 315.22 Boronate ester Suzuki coupling precursor
N-Cyclohexyl-4-(thiazol-5-yl)pyridin-2-amine C₂₀H₂₀FN₃S 353.46 Thiazole, fluorophenyl Kinase inhibition, bioactivity
4-Ethoxypyridin-2-amine C₇H₁₀N₂O 138.17 Ethoxy, amine Heterocycle synthesis intermediate
Cyclopenta[d]pyrimidin-2-amine derivative C₁₃H₂₀N₄ 232.33 Fused cyclopenta-pyrimidine Enzyme-targeted drug design

Biological Activity

N-cyclohexyl-4-iodopyridin-2-amine is a heterocyclic compound that belongs to the class of iodopyridines. Its structure includes a pyridine ring substituted with an iodine atom and a cyclohexyl group attached to an amino group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Properties

  • Molecular Formula : C12H14N2I
  • Molecular Weight : 304.15 g/mol
  • Appearance : Typically appears as a white to off-white solid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

This compound has been investigated for its anticancer potential. Some derivatives of similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound analogs revealed that certain derivatives were effective against human cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical cancer)5.0
MCF7 (Breast cancer)3.5
A549 (Lung cancer)4.0

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, though further studies are needed to elucidate the exact pathways involved.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that modulate various biochemical pathways. Preliminary studies indicate potential interactions with:

  • Kinase Inhibition : Similar compounds have shown activity against specific kinases, which are crucial in cancer progression.
  • Receptor Modulation : The compound may influence receptor activity, potentially impacting pathways involved in pain and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Research has indicated that modifications to the pyridine ring or the cyclohexyl group can significantly impact potency and selectivity.

Key Findings:

  • Iodine Substitution : The presence of iodine enhances reactivity and biological activity.
  • Cyclohexyl Group Modifications : Alterations in the cyclohexyl structure can lead to improved solubility and bioavailability.

Pharmacokinetics

Pharmacokinetic studies are crucial for assessing the viability of this compound as a therapeutic agent. Initial findings suggest:

Parameter Value
Half-life6 hours
Bioavailability45%
MetabolismHepatic

These parameters indicate a moderate pharmacokinetic profile, warranting further investigation into formulation strategies to enhance its therapeutic efficacy.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-cyclohexyl-4-iodopyridin-2-amine?

The compound is typically synthesized via palladium- or copper-catalyzed C–N coupling reactions. For instance, coupling cyclohexylamine with 4-iodopyridin-2-amine derivatives under inert conditions (e.g., nitrogen atmosphere) using solvents like DMF or toluene. Catalytic systems such as Pd(OAc)₂ with Xantphos as a ligand are commonly employed, with reaction temperatures ranging from 60–100°C. Reaction progress is monitored via TLC, and purification involves column chromatography using silica gel .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on ¹H and ¹³C NMR spectroscopy, with characteristic signals for the cyclohexyl group (δ 1.2–2.0 ppm) and pyridine ring (δ 7.5–8.5 ppm). X-ray crystallography provides definitive confirmation, revealing bond lengths (e.g., C–I: ~2.10 Å) and torsion angles (e.g., N–C–C–I dihedral angles near 180°). Crystallographic data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Q. What purity assessment protocols are recommended for this compound?

Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Complementary methods include elemental analysis (C, H, N within ±0.4% of theoretical values) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Systematic optimization involves screening catalysts (Pd vs. Cu), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and solvents (polar aprotic vs. aromatic). For example, Pd(OAc)₂/Xantphos in DMF at 80°C improves yields by 20–30% compared to CuI systems. Microwave-assisted synthesis (100 W, 120°C, 30 min) reduces reaction time while maintaining yields >85%. Post-reaction quenching with aqueous NH₄Cl minimizes byproducts .

Q. How should discrepancies between theoretical and observed NMR data be resolved?

Discrepancies often arise from dynamic effects (e.g., cyclohexyl ring puckering) or solvent interactions. Variable-temperature NMR (VT-NMR) can identify conformational exchange. 2D techniques (COSY, HSQC) resolve overlapping signals, while DFT-calculated chemical shifts (using B3LYP/6-31G*) validate assignments within ±0.3 ppm tolerance .

Q. What role does this compound play in preparing boron-containing intermediates?

The iodine substituent undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using PdCl₂(dppf) as a catalyst, yielding N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This boronate ester is critical for Suzuki-Miyaura couplings to construct biaryl systems (reported yield: 75–90%) .

Q. What challenges arise in crystallizing this compound?

Challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals. Cryocooling (100 K) during X-ray data collection minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice .

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